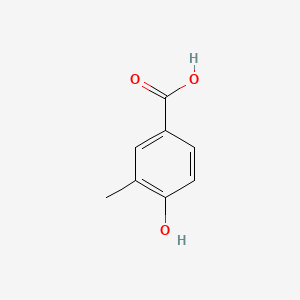

4-Hydroxy-3-methylbenzoic acid

Beschreibung

This compound has been reported in Incarvillea delavayi with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2][3][4] It is a compound of interest in various scientific fields due to its role as a human blood serum metabolite and its formation as an intermediate in the bacterial metabolism of substituted phenols like 2,4-xylenol.[1][2][5][6] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. A summary of these properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molar Mass | 152.15 g/mol | [1] |

| Appearance | Needle-like crystals; Solid; Orange-red powder | [2] |

| Melting Point | 172-177 °C | |

| Boiling Point | 112 °C at 1 Torr | |

| Flash Point | 168.4 °C | |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Conditions | Source(s) |

| Water Solubility | 11.6 mg/mL | at 100 °C | [1] |

| Water Solubility (Predicted) | 4.52 g/L | [4] | |

| Solubility in other solvents | Soluble in hot water, ethanol, ether, and methanol. | ||

| 100 mg/mL in DMSO | With sonication | ||

| pKa (Predicted) | 4.38 | [4] | |

| LogP (Predicted) | 1.84 - 1.86 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and development. Below are detailed methodologies for key experimental procedures.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the benchmark for determining the partition coefficient and is suitable for logP values ranging from -2 to 4.[7][8]

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the octanolic phase to that in the aqueous phase. LogP is the logarithm of this ratio.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.

-

Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP.

-

Seal the vessel and shake it at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration can vary and should be predetermined.

-

-

Phase Separation:

-

Separate the two phases, typically by centrifugation, to ensure a clean separation without cross-contamination.[8]

-

-

Analysis:

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = C_octanol / C_water

-

The logP is then calculated as log₁₀(P).

-

The experiment should be performed in triplicate.

-

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[9][10]

Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For an acid, this corresponds to the midpoint of the titration curve when titrated with a strong base. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the acid.[9]

Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.[9]

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

-

-

Titration:

-

Place the solution of this compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of the steepest slope on the curve (the inflection point).

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the acid.

-

The experiment should be repeated at least twice for accuracy.

-

Determination of Aqueous Solubility

Principle: The solubility of a substance is its concentration in a saturated solution at a specific temperature.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

-

Analysis:

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

-

Calculation:

-

The solubility is reported as the measured concentration, typically in mg/mL or g/L.

-

Visualizations

Bacterial Metabolism of 2,4-Xylenol

This compound is a key intermediate in the metabolic pathway of 2,4-xylenol by certain bacteria, such as Pseudomonas.[5][6] The pathway involves the initial oxidation of a methyl group.

References

- 1. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 499-76-3 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]

- 4. foodb.ca [foodb.ca]

- 5. The bacterial metabolism of 2,4-xylenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bacterial metabolism of 2,4-xylenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. oecd.org [oecd.org]

- 9. web.williams.edu [web.williams.edu]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

4-hydroxy-3-methylbenzoic acid structure and formula

An In-Depth Technical Guide to 4-hydroxy-3-methylbenzoic Acid

Introduction

This compound, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2] It is characterized by a benzoic acid structure with a hydroxyl group at the C4 position and a methyl group at the C3 position.[3] This compound is a human blood serum metabolite and has been identified in urine specimens from healthy individuals.[1][4][3] In scientific research, it is recognized as a product of the bacterial metabolism of 2,4-xylenol.[1][5][6] Its functional groups make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.

Chemical Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

Below is a 2D representation of the chemical structure.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 499-76-3 | [4][7] |

| EC Number | 207-890-1 | [3][8] |

| PubChem CID | 68138 | [4] |

| Molecular Properties | ||

| Molecular Weight | 152.15 g/mol | [4][3] |

| Exact Mass | 152.047344113 Da | [4][3] |

| Topological Polar Surface Area | 57.5 Ų | [4][3] |

| Physical Properties | ||

| Physical Description | Solid, Orange-red powder, or Needle-like crystals | [1][4][6][7] |

| Melting Point | 172-177 °C | [3][6][8] |

| Boiling Point | 112 °C at 1 Torr | [3][6][9] |

| Water Solubility | 11.6 mg/mL at 100 °C | [2][4][3] |

| Solubility | Soluble in hot water, ethanol, ether, and Methanol. | [6][9] |

| Safety Information | ||

| Hazard Classifications | Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2 | [8] |

| Hazard Statements | H302, H315, H318, H335 | [3][8] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) data provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Solvent | Frequency | Chemical Shifts (ppm) | Reference(s) |

| ¹H NMR | H₂O | 600 MHz | 7.69, 7.64, 6.91, 2.23 | [4] |

Vibrational Spectroscopy

Infrared and Raman spectroscopy provide insights into the vibrational modes of the molecule's functional groups. A study utilizing Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) method has provided a detailed vibrational analysis.[10]

-

FTIR Spectroscopy: The FTIR spectrum was recorded in the 4000–400 cm⁻¹ region.[10]

-

FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3600–100 cm⁻¹ region using a Nd:YAG laser source at 1064 nm.[10]

-

Key Vibrational Modes:

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Oxidation of 2,4-Xylenol

This compound can be isolated as a product of the bacterial oxidation of 2,4-xylenol.[1][5][6] The following is a generalized protocol based on this biotransformation.

Caption: Workflow for the synthesis of this compound via bacterial oxidation.

Methodology:

-

Culture Preparation: Cultivate a bacterial strain known to metabolize 2,4-xylenol under optimal growth conditions.

-

Inhibition: Introduce an inhibitor, such as alpha,alpha'-bipyridyl, to the cell culture. This selectively blocks specific enzymes in the metabolic pathway, leading to the accumulation of this compound.[1][6]

-

Substrate Addition: Add 2,4-xylenol to the inhibited culture.

-

Incubation: Maintain the reaction mixture under appropriate physiological conditions to allow for the biotransformation to occur.

-

Extraction: After a suitable incubation period, separate the biomass from the culture broth. The product can then be extracted from the supernatant using solvent extraction.

-

Purification: Purify the extracted compound using standard techniques such as chromatography or recrystallization to obtain pure this compound.

Synthesis Protocol: Reimer-Tiemann Reaction of o-Cresol (B1677501)

An alternative chemical synthesis route involves the Reimer-Tiemann reaction, starting from ortho-cresol (2-methylphenol).[11] This reaction introduces a formyl group onto the aromatic ring, which is subsequently oxidized to a carboxylic acid.

-

Formylation: React o-cresol with chloroform (B151607) (CHCl₃) in the presence of a strong base (e.g., sodium hydroxide). This electrophilic substitution reaction, characteristic of the Reimer-Tiemann reaction, primarily yields 4-hydroxy-3-methylbenzaldehyde.[11]

-

Oxidation: Oxidize the resulting aldehyde (4-hydroxy-3-methylbenzaldehyde) to a carboxylic acid. This can be achieved using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or silver oxide).

-

Workup and Purification: Neutralize the reaction mixture and perform an acidic workup to protonate the carboxylate. The solid product can then be isolated by filtration and purified by recrystallization.

Analytical Protocol: Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Caption: Logical workflow for the structural analysis of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.

-

¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments, confirming the substitution pattern and the presence of all expected functional groups.

-

Mass Spectrometry: Perform mass spectrometry to determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass analysis.

-

FTIR/Raman Spectroscopy: Obtain vibrational spectra to identify characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O), and methyl (-CH₃) functional groups, as well as the aromatic ring vibrations.[10]

References

- 1. This compound | 499-76-3 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound [chembk.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound 97 499-76-3 [sigmaaldrich.com]

- 9. This compound CAS#: 499-76-3 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biological Activity of 4-hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Properties and Underlying Mechanisms of a Promising Phenolic Compound

Introduction

4-hydroxy-3-methylbenzoic acid, a phenolic acid found as a human metabolite and in some plant species, is a molecule of growing interest within the scientific community.[1][2][3][4] Its structural similarity to other well-studied phenolic compounds, such as 4-hydroxybenzoic acid and vanillic acid, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, including its influence on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

Quantitative Data on Biological Activities

The biological activities of this compound and its structural analogs have been evaluated across several domains. The following tables summarize the available quantitative data, providing a comparative overview of its potency in various assays. It is important to note that while direct data for this compound is limited in some areas, data from closely related compounds are included to provide a broader context for its potential bioactivities.

Table 1: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 Value | Source |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) | α-Amylase | In agreement with Tan et al.[5] | [6] |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [6] |

| 4-methylbenzoic acid | α-Amylase | 52.35 ± 3.31 mM | [6] |

Table 2: Antimicrobial Activity

| Compound | Organism | MIC Value | Source |

| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | 160 µg/mL (IC50) | [7] |

| trans-4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | 100-170 µg/mL (IC50) | [7] |

Table 3: Cytotoxic Activity

| Compound | Cell Line | IC50 Value | Source |

| Benzoic Acid | MG63 (osteosarcoma) | 85.54 ± 3.17 µg/ml (48h) | [8][9] |

| Benzoic Acid | CRM612 (lung cancer) | IC50 values differ between 85.54±3.17 to 670.6±43.26 | [9] |

| Benzoic Acid | A673 (Ewing's sarcoma) | IC50 values differ between 85.54±3.17 to 670.6±43.26 | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and related compounds.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-amylase, a key enzyme in carbohydrate digestion.

-

Principle: The assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The DNSA (3,5-dinitrosalicylic acid) reagent is used to quantify the reducing sugars, which form a colored complex that can be measured spectrophotometrically. A decrease in the color intensity in the presence of an inhibitor indicates enzyme inhibition.[10][11][12][13][14]

-

Procedure:

-

A solution of α-amylase is pre-incubated with the test compound (e.g., this compound) at a specific temperature (e.g., 37°C) and pH (e.g., 6.9).[10]

-

A starch solution is added to initiate the enzymatic reaction.[13]

-

The reaction is incubated for a defined period.

-

The reaction is stopped by adding DNSA reagent.[10]

-

The mixture is heated in a boiling water bath to allow for color development.[14]

-

The absorbance is measured at 540 nm.[14]

-

The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.

-

Experimental workflow for the α-amylase inhibition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.

-

Procedure:

-

A solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

This solution is mixed with a methanolic or ethanolic solution of DPPH.

-

The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

Workflow of the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.[4][15][16][17]

-

Procedure:

-

Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for a specific duration.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, and the absorbance is measured at around 540 nm.

-

The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.

-

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cell viability.[18][19][20][21]

-

Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. This conversion is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm).[21]

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[19][21]

-

An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[18][19][21]

-

A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[18][21]

-

The absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally similar phenolic compounds provide strong indications of its potential mechanisms of action. Phenolic acids are known to modulate key inflammatory and cell survival pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

A derivative of 4-hydroxy-3-methoxybenzoic acid has been shown to target the Akt/NF-κB cell survival signaling pathway.[22][23] It was found to reduce the levels of activated Akt, inhibit Akt kinase activity, and subsequently decrease the transcriptional and DNA-binding activity of NF-κB.[22]

Putative NF-κB Signaling Pathway Inhibition

Based on the evidence from related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.

Putative inhibition of the NF-κB signaling pathway.

Potential Modulation of MAPK Signaling Pathways

Phenolic acids have also been shown to influence MAPK signaling pathways (including JNK, p38, and ERK), which are crucial in regulating cellular processes such as inflammation, apoptosis, and proliferation. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells through the sustained phosphorylation and activation of JNK and p38 MAPKs.[24] It is plausible that this compound could similarly interact with components of these pathways.

Conclusion

This compound presents a compelling profile as a bioactive molecule with potential applications in various fields of health and medicine. While further research is required to fully elucidate its specific biological activities and to establish a comprehensive quantitative profile, the existing data on this compound and its structural analogs strongly suggest its potential as an enzyme inhibitor and a modulator of key cellular signaling pathways involved in inflammation and cell survival. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic promise of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]

- 3. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2.8. α-Amylase Inhibition [bio-protocol.org]

- 11. scielo.br [scielo.br]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 15. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT (Assay protocol [protocols.io]

- 22. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-hydroxy-3-methylbenzoic Acid and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest in various scientific disciplines. This document collates its nomenclature, physicochemical properties, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Nomenclature and Identification

This compound is known by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Nomenclature Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 499-76-3 |

| Common Synonyms | 4,3-Cresotic acid, 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid |

| Systematic Synonyms | Benzoic acid, 4-hydroxy-3-methyl- |

| Other Identifiers | UNII-BFE7E9FED4, EINECS 207-890-1, CHEBI:85239 |

Physicochemical and Biological Properties

This compound is a monohydroxybenzoic acid that is structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][2] It has been identified as a human blood serum metabolite and is found in normal human urine.[1][2] The compound is noted for its potential antioxidant and anti-inflammatory properties, characteristic of many phenolic acids.[3]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 173-177 °C |

| Boiling Point | 331.3 °C at 760 mmHg |

| Flash Point | 168.4 °C |

| Density | 1.304 g/cm³ |

| pKa | 4 ± 0.10 |

| Solubility in DMSO | 30 mg/mL (197.17 mM) |

| Appearance | Orange-red powder or solid |

Experimental Protocols

Protocol 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in various matrices, adaptable from methods used for similar hydroxybenzoic acids.[3]

1. Sample Preparation:

- Biological Fluids (Plasma, Urine): Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.

- Plant Extracts: Homogenize the plant material in a solvent mixture of methanol (B129727) and water (80:20, v/v). Sonicate for 30 minutes and then centrifuge at 5,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 254 nm.

- Injection Volume: 10 µL.

3. Quantification:

- Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: DPPH Radical Scavenging Activity Assay

This protocol details a common in vitro method to assess the antioxidant potential of this compound.

1. Reagent Preparation:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

- Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

- Standard (Ascorbic Acid): Prepare a series of standard solutions of ascorbic acid in methanol (e.g., 10-100 µg/mL).

2. Assay Procedure:

- In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.

- Add 100 µL of the DPPH solution to each well.

- For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

- Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive phenolic acids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell survival. For instance, a structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB signaling pathway.[1] Below is a hypothetical signaling pathway illustrating a potential mechanism of action for this compound in modulating inflammatory responses.

References

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzoic Acid (CAS: 499-76-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a phenolic compound with the CAS number 499-76-3. It is a monohydroxybenzoic acid derivative, specifically a molecule of 4-hydroxybenzoic acid substituted with a methyl group at the 3-position[1][2]. This compound is found as a normal organic acid in human urine and blood serum[1][3]. It has also been identified in various natural sources, including certain foods like anatidaes, chickens, and domestic pigs[2]. In recent years, this compound has garnered interest in the scientific community for its potential applications in the pharmaceutical, cosmetic, and food industries due to its biological activities[4]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and its biological activities with a focus on its antioxidant and anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Solid, Needle-like crystals, Orange-red powder | [1][5] |

| Melting Point | 173-177 °C | [5][6] |

| Boiling Point | 112 °C at 1 Torr | [5] |

| Solubility | Soluble in hot water, ethanol, ether, and methanol (B129727). Water solubility is 11.6 mg/mL at 100 °C. Soluble in DMSO at 100 mg/mL. | [5][7][8] |

| pKa | Not explicitly found for this specific isomer. | |

| LogP | 1.86 (Predicted) | [7] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are summarized in Table 2.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (600 MHz, H₂O) | δ (ppm): 7.69, 7.64, 6.91, 2.23 | [9] |

| ¹H-¹³C HSQC (600 MHz, Water, pH 7.0) | δ (ppm) (F2:F1): 7.70:134.88, 7.64:131.10, 6.92:117.16, 2.26:17.94, 2.20:17.94 | [9] |

| IR Spectrum | Data not available in the search results. | |

| Mass Spectrometry | Data not available in the search results. |

Synthesis and Purification

Synthesis: The Kolbe-Schmitt Reaction

A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For this compound, the starting material would be o-cresol (B1677501) (2-methylphenol). The reaction proceeds by first forming the phenoxide with a strong base, followed by treatment with carbon dioxide under pressure and heat.

Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.

Experimental Protocol: Kolbe-Schmitt Synthesis of this compound

This is a generalized protocol based on the principles of the Kolbe-Schmitt reaction.

-

Phenoxide Formation: In a high-pressure autoclave, dissolve o-cresol in a suitable solvent (or use neat if applicable). Add an equimolar amount of a strong base, such as potassium hydroxide, to form the potassium o-cresolate. The mixture is stirred until the phenoxide formation is complete.

-

Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to a high pressure (e.g., 100 atm). The reaction mixture is then heated to a high temperature (e.g., 125-200 °C) and maintained for several hours with continuous stirring.

-

Workup: After cooling the reactor to room temperature and releasing the pressure, the solid reaction mass is dissolved in water.

-

Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This protonates the carboxylate and hydroxyl groups, causing the this compound to precipitate out of the solution.

-

Isolation: The precipitated product is collected by filtration and washed with cold water to remove any remaining salts and impurities.

Purification: Recrystallization

The crude this compound obtained from the synthesis can be purified by recrystallization.

Caption: Experimental workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization of this compound

-

Solvent Selection: Based on solubility data, hot water is a suitable solvent for the recrystallization of this compound[5].

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of hot water is added to dissolve the solid completely with heating and stirring.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then boiled for a few minutes.

-

Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried in a desiccator or a low-temperature oven to remove the solvent completely.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit several biological activities, with its antioxidant and anti-inflammatory properties being of particular interest.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of Solutions: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO) are also prepared.

-

Reaction: An aliquot of each concentration of the sample solution is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

Hydroxybenzoic acids have been shown to possess anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways.

Signaling Pathways Involved in Anti-inflammatory Action

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Some studies on related hydroxybenzoic acids suggest that they can inhibit the activation of the NF-κB pathway.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. It has been reported that 4-hydroxybenzoic acid can inhibit the priming and activation of the NLRP3 inflammasome.

Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Administration: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following the administration of the test compound, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Applications

The biological activities of this compound suggest its potential use in various fields:

-

Pharmaceuticals: As a potential anti-inflammatory and antioxidant agent, it could be a lead compound for the development of new drugs. It is also used as an intermediate in the synthesis of other pharmaceutical agents[4].

-

Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products to protect against oxidative stress[4].

-

Food Industry: It has been considered for use as a food preservative due to its potential antimicrobial properties[4].

Safety and Handling

According to the available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[9]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a phenolic compound with well-defined physicochemical properties. Its synthesis can be achieved through established methods like the Kolbe-Schmitt reaction, and it can be purified to a high degree using recrystallization. The compound exhibits promising antioxidant and anti-inflammatory activities, with evidence suggesting its mechanism of action involves the modulation of the NF-κB and NLRP3 inflammasome signaling pathways. These properties make it a compound of interest for further research and development in the pharmaceutical, cosmetic, and food industries. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative structure-activity relationships.

References

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. fulvic acids extracted: Topics by Science.gov [science.gov]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. WO2017175156A1 - Heterocyclic amides useful as protein modulators - Google Patents [patents.google.com]

- 8. An In Silico Investigation of Brazilian Green Propolis Extracts as Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 4-hydroxy-3-methylbenzoic acid in Metabolic Pathways

Abstract

This compound, also known as 4-hydroxy-m-toluic acid, is a phenolic acid that serves as a metabolite in various biological systems, including humans, microbes, and plants.[1][2] It is recognized as a normal organic acid found in human urine and blood serum, originating from both endogenous metabolic processes and microbial activity in the gut.[1][3][4][5][6] In microorganisms, it is a key intermediate in the degradation pathways of aromatic compounds like toluene (B28343) and xylenols.[4][6][7] While its direct role in specific human signaling pathways is still under investigation, its structural similarity to other bioactive hydroxybenzoic acids suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] This document provides a comprehensive overview of the metabolic significance of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound (4H3MBA) is a monohydroxybenzoic acid, structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][9] It is a naturally occurring compound found in plants like Incarvillea delavayi and is also a product of metabolism across different kingdoms of life.[1] In humans, its presence is linked to the metabolic breakdown of dietary compounds, such as tyrosine and catechins from green tea, often mediated by gut microbiota, making it an indicator of intestinal flora activity.[10] In the context of environmental microbiology, 4H3MBA is a notable intermediate in the bacterial catabolism of anthropogenic aromatic compounds.[7] The biological activities of the broader class of hydroxybenzoic acids, including antioxidant, anti-inflammatory, and antimicrobial effects, have prompted interest in the therapeutic potential of 4H3MBA and its derivatives.[7][8][11]

Metabolic Pathways

This compound is involved in several metabolic routes, primarily as an intermediate. Its metabolic significance is best understood by examining its origins (biosynthesis) and its subsequent breakdown (catabolism).

Biosynthesis and Origin

-

Human Metabolism: 4H3MBA is considered a normal human metabolite detected in blood and urine.[1][2][4][12] Its formation can be attributed to the gut microbiota's metabolism of dietary polyphenols and the amino acid tyrosine.[10]

-

Microbial Metabolism: In the environment, specific bacterial strains produce 4H3MBA during the degradation of aromatic hydrocarbons. It has been identified as a product of 2,4-xylenol oxidation by bacteria.[3][4][6] Additionally, it can be formed during the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia through a process involving CO2 incorporation.

Catabolism

The most well-documented catabolic pathways involving aromatic acids like 4H3MBA are in microorganisms, which utilize them as carbon sources. The degradation typically proceeds by converting the initial substrate into central intermediates like protocatechuate (PCA) or catechol, which then undergo ring cleavage.

-

Initial Hydroxylation: A common initial step in the aerobic degradation of similar phenolic acids, such as 4-hydroxybenzoic acid (4-HBA), is hydroxylation to form protocatechuate (3,4-dihydroxybenzoate). This reaction is catalyzed by flavin-dependent monooxygenases like 4-hydroxybenzoate (B8730719) 3-hydroxylase.[13][14]

-

Ring Cleavage: The resulting dihydroxy-substituted aromatic ring of PCA is then cleaved by dioxygenase enzymes. This can occur through two primary routes:

-

Funneling into Central Metabolism: The products from both cleavage pathways are further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to derive energy and carbon from the original aromatic compound.[13]

Quantitative Data

Quantitative data for this compound is primarily centered on its physico-chemical properties. Data on its specific biological activity, such as enzyme kinetics, is limited. The table below includes properties of the core compound and, for comparative context, biological data on the closely related 4-hydroxybenzoic acid (4-HBA).

| Parameter | Value | Compound | Reference/Notes |

| Molecular Formula | C₈H₈O₃ | This compound | [1][7] |

| Molecular Weight | 152.15 g/mol | This compound | [1][7] |

| Melting Point | 173-177 °C | This compound | [15] |

| Water Solubility | 11.6 mg/mL at 100 °C | This compound | [1][2] |

| DMSO Solubility | 30 mg/mL (197.17 mM) | This compound | [5] |

| Cell Viability (K562/Dox cells) | IC₅₀ not reached, but 10 mM reduced viability to ~75% after 48h | 4-hydroxybenzoic acid (4-HBA) | Data for a structurally similar compound, indicating potential anti-proliferative effects.[16] |

| Cell Viability (K562 cells) | 10 mM reduced viability to ~90% after 72h | 4-hydroxybenzoic acid (4-HBA) | Data for a structurally similar compound.[16] |

Potential Signaling Pathway Interactions

Direct evidence for this compound modulating specific signaling pathways is not yet available. However, research on structurally similar compounds provides valuable insights into potential mechanisms of action. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has been shown to target the Akt/NFκB cell survival signaling pathway, which is frequently activated in malignancies like prostate cancer.[17]

The Akt/NFκB pathway is a critical regulator of cell survival, proliferation, and inflammation.

-

Akt (Protein Kinase B): A serine/threonine kinase that, once activated, phosphorylates a range of downstream targets.

-

NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival and inflammation.

The inhibition of this pathway by HMBME suggests that other small phenolic acids, potentially including 4H3MBA, could exert therapeutic effects by modulating similar survival signals.[17]

References

- 1. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]

- 3. This compound [chembk.com]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. This compound | 499-76-3 [chemicalbook.com]

- 10. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 11. researchgate.net [researchgate.net]

- 12. foodb.ca [foodb.ca]

- 13. mdpi.com [mdpi.com]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. 4-羟基-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 4-Hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the antioxidant properties of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest to researchers, scientists, and drug development professionals. This document outlines the theoretical basis for its antioxidant activity, summarizes available quantitative data on related compounds, provides detailed experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its mechanism of action.

Introduction to this compound

This compound, a derivative of benzoic acid, belongs to the family of phenolic acids. These compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The structural features of this compound, specifically the presence of a hydroxyl group on the aromatic ring, suggest its potential as an effective antioxidant.

Quantitative Antioxidant Activity

Direct quantitative data, such as IC50 values from DPPH and ABTS assays or FRAP values for this compound, are not extensively available in the current body of scientific literature. However, by examining data from structurally similar hydroxybenzoic acid derivatives, we can infer its potential antioxidant capacity.

Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

| Compound | Assay | IC50 / Antioxidant Value | Reference |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | DPPH | - | [2] |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | DPPH | - | [2] |

| 3,5-Dihydroxybenzoic acid | DPPH | Higher than vanillic acid | [2] |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | DPPH | - | [2] |

| 4-Hydroxybenzoic acid | DPPH | Lower than protocatechuic acid | [2] |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | ABTS | - | [2] |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | ABTS | - | [2] |

| 3,5-Dihydroxybenzoic acid | ABTS | Higher than vanillic acid | [2] |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | ABTS | - | [2] |

| 4-Hydroxybenzoic acid | ABTS | Lower than protocatechuic acid | [2] |

| 4-Hydroxy-3-methoxybenzoic acid | FRAP | 26 ± 1.1 (TAUFe/μmol) | [3] |

| 3,4-Dihydroxybenzoic acid | FRAP | 598 ± 21.5 (TAUFe/μmol) | [3] |

Note: Specific IC50 values were not provided in the referenced summary table for some compounds, but their relative activities were described. The FRAP values are presented as TAUFe/μmol, which represents the number of units per μmol of the compound.

The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant capacity.[4] The methylation of a hydroxyl group, as seen in vanillic acid compared to protocatechuic acid, tends to reduce the antioxidant activity.[3] Based on these structure-activity relationships, it is plausible that this compound exhibits moderate antioxidant activity.

Mechanisms of Antioxidant Action and Potential Signaling Pathways

The primary mechanism by which phenolic acids exert their antioxidant effect is through free radical scavenging. This can occur via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).

Furthermore, emerging research suggests that the bioactivity of phenolic compounds may extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control cellular antioxidant defenses. While direct evidence for this compound is limited, studies on related compounds suggest potential involvement of the following pathways:

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][6] Many phytochemicals have been shown to activate the Nrf2 pathway, leading to enhanced cellular defense against oxidative stress.[5] While direct activation of Nrf2 by this compound has not been definitively demonstrated, its structural similarity to other known Nrf2 activators warrants further investigation.

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some phenolic compounds have been shown to inhibit the NF-κB signaling pathway.[7] For instance, a derivative of the structurally similar 4-hydroxy-3-methoxybenzoic acid has been found to target the Akt/NF-κB cell survival signaling pathway.[8][9] This suggests that this compound could potentially exert anti-inflammatory and antioxidant effects through the modulation of this pathway.

Figure 1: Potential antioxidant mechanisms of this compound.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research, this section provides detailed methodologies for three commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

This compound (and other test compounds)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample and Standard Solutions: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to prepare stock solutions. From these, create a series of dilutions to obtain a range of concentrations for testing.

-

Assay Protocol:

-

In a 96-well plate, add a specific volume of each sample or standard dilution to individual wells.

-

Add the DPPH working solution to each well.

-

For a blank, use the solvent without any test compound.

-

For a control, use the DPPH solution with the solvent but no antioxidant.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

This compound (and other test compounds)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.

-

Assay Protocol:

-

Add a small volume of the sample or standard to a well or cuvette.

-

Add a larger volume of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Inhibition: The percentage inhibition of absorbance is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.

-

Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity is often expressed as TEAC, which is determined from a standard curve of Trolox.

Figure 3: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve

-

This compound (and other test compounds)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer with a heating capability to 37°C

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the standard (FeSO₄ or Trolox) and the test compound in an appropriate solvent.

-

Assay Protocol:

-

Add a small volume of the standard or sample solution to a well or cuvette.

-

Add a larger volume of the pre-warmed FRAP reagent.

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Figure 4: Workflow for the FRAP assay.

Conclusion and Future Directions

This compound possesses the structural characteristics of a promising antioxidant. While direct quantitative data on its efficacy is currently sparse, the available information on related phenolic acids provides a strong rationale for its investigation. Future research should focus on obtaining precise IC50 and FRAP values for this compound to allow for direct comparison with other antioxidants. Furthermore, elucidating its specific interactions with key signaling pathways, such as Nrf2 and NF-κB, will provide a more complete understanding of its mechanisms of action and its potential therapeutic applications in diseases associated with oxidative stress and inflammation. The detailed experimental protocols provided herein offer a standardized framework for conducting these critical investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-3-methylbenzoic Acid: An In-Depth Technical Guide for Researchers

An examination of the origins, metabolic significance, and analytical considerations of the human metabolite 4-hydroxy-3-methylbenzoic acid.

Introduction

This compound, also known as 4,3-cresotic acid, is a phenolic acid that has been identified as a normal constituent of human biofluids, including blood and urine[1][2][3]. While structurally simple, its presence in the human metabolome is indicative of complex interactions between endogenous metabolic pathways, gut microbiota activity, and exposure to xenobiotics. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its metabolic origins, potential physiological roles, and methodologies for its analysis.

Metabolic Origins and Biochemical Pathways

The presence of this compound in the human body can be attributed to several key metabolic pathways, primarily involving the gut microbiome and the metabolism of xenobiotic compounds.

Gut Microbiota Metabolism

The human gut microbiota plays a crucial role in the metabolism of dietary aromatic amino acids, such as tyrosine, leading to the production of various phenolic compounds[4]. While the direct production of this compound from common dietary precursors is not extensively documented, the gut microbiome is known to produce p-cresol (B1678582) from tyrosine, a structurally related compound[4]. It is plausible that microbial enzymatic activities, such as methylation of p-hydroxybenzoic acid or hydroxylation of m-cresol, could contribute to the formation of this compound within the gut environment. Further research is needed to fully elucidate the specific bacterial species and enzymatic pathways involved.

Xenobiotic Metabolism

A significant source of this compound is the metabolism of the industrial solvent 2,4-xylenol. Studies have shown that certain bacteria, such as Pseudomonas species, can oxidize the methyl group of 2,4-xylenol to a carboxylic acid, forming this compound as a key intermediate in its degradation pathway[5]. Human exposure to xylene isomers, which are common environmental and occupational pollutants, can lead to the formation of various metabolites, and it is conceivable that this compound could be a minor product of human xenobiotic metabolism of specific xylene isomers or related compounds[6][7][8].

The following diagram illustrates the bacterial metabolism of 2,4-xylenol to this compound.

Relationship to Coenzyme Q10 Biosynthesis